2-(5-Bromopyridin-2-yl)acetonitrile

Overview

Description

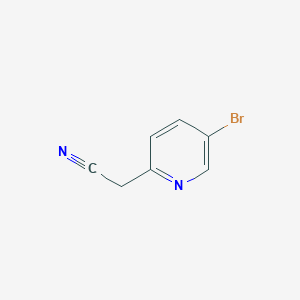

2-(5-Bromopyridin-2-yl)acetonitrile (CAS: 312325-72-7, molecular formula: C₇H₅BrN₂, molecular weight: 197.04) is a brominated pyridine derivative with an acetonitrile functional group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal catalysis. Key specifications include a purity of ≥98% (HPLC) and moisture content ≤0.5%.

Biological Activity

2-(5-Bromopyridin-2-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, linked to an acetonitrile group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step synthetic processes that yield moderate to good results. It serves as a valuable building block in the preparation of various derivatives, which can exhibit diverse biological activities. The compound is often utilized in nucleophilic substitution reactions and the formation of esters, contributing to its role in creating novel heterocyclic compounds with potential therapeutic applications .

Antifibrotic Activity

Recent studies have indicated that derivatives synthesized from this compound exhibit promising antifibrotic activities. In a comparative analysis, fourteen synthesized compounds demonstrated superior efficacy compared to established antifibrotic agents such as Pirfenidone and Bipy55′DC. This suggests that modifications of the parent compound could lead to the development of more effective treatments for fibrosis-related conditions.

Case Studies

- Antichlamydial Activity : A study evaluated the biological activity of various pyridine derivatives, revealing that certain compounds exhibited significant antichlamydial effects. While this compound was not directly tested, its structural analogs showed promise against Chlamydia infections, suggesting possible applications in infectious disease treatment .

- Antibacterial Properties : Research into N-alkyl-N-(pyridin-2-yl)hydroxylamines has demonstrated antibacterial activity against Micrococcus luteus and Staphylococcus aureus. Although these compounds differ structurally from this compound, they underscore the potential for similar derivatives to exhibit antibacterial properties .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index | Biological Activity |

|---|---|---|---|

| 2-(3-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 0.77 | Moderate antifibrotic |

| 2-(4-Bromopyridin-2-yl)acetonitrile | C₇H₅BrN₂ | 0.86 | Antimicrobial potential |

| 5-Bromo-3-methylpicolinonitrile | C₇H₆BrN₂ | 0.87 | Antibacterial activity |

| 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile | C₇H₅BrFN₂ | 0.77 | Antiviral activity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Bromopyridin-2-yl)acetonitrile, and what critical parameters influence reaction yield and purity?

Basic Research Focus

The synthesis typically involves brominated pyridine precursors and nucleophilic substitution. For example, starting with 5-bromo-2-aminopyridine derivatives (analogous to methods in ), cyanide introduction can occur via substitution under controlled conditions. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reactivity but may increase side reactions.

- Catalysts : Palladium or copper catalysts facilitate cross-coupling in aryl halide systems (e.g., ).

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.

Basic Research Focus

- NMR Spectroscopy : H NMR peaks for the pyridine ring protons (δ 8.2–8.5 ppm) and acetonitrile protons (δ 3.8–4.2 ppm) confirm substitution patterns. C NMR identifies the nitrile carbon (~115 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures by refining hydrogen bonding networks and halogen interactions ( ).

- Mass Spectrometry : ESI-MS (m/z ~211 [M+H]) verifies molecular weight.

Advanced Insight : For ambiguous data, combine DFT calculations with experimental results to validate electronic distributions .

Q. What advanced strategies exist for resolving contradictions in reported reactivity data of brominated pyridine acetonitrile derivatives?

Advanced Research Focus

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may alter reaction pathways ( ).

- Regioselectivity : Bromine’s electron-withdrawing effect directs substitutions to the 3-position (meta to Br), but steric hindrance can override this ().

Methodological Approach :

Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate products.

Isotopic Labeling : Track substitution pathways using N-labeled cyanide.

Competitive Experiments : Compare reactivity with non-brominated analogs (e.g., 2-pyridylacetonitrile) .

Q. How do intermolecular interactions, particularly halogen bonding, influence the crystallization behavior of this compound?

Advanced Research Focus

- Halogen Bonding : The bromine atom participates in Br···N interactions (2.9–3.2 Å), stabilizing crystal lattices (analogous to iodine in ).

- Hydrogen Bonding : Graph set analysis ( ) identifies motifs like chains from nitrile-pyridine interactions.

Crystallization Challenges :

- Solvent Selection : Use low-polarity solvents (e.g., ethyl acetate) to minimize competition with halogen bonds.

- Slow Evaporation : Ensures ordered packing for high-resolution data collection .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound in complex reaction systems?

Advanced Research Focus

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMSO) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Validation : Cross-check computational results with experimental spectroscopic data (e.g., IR vibrational modes for C≡N) .

Q. What methodological considerations are essential when designing cross-coupling reactions involving this compound as a precursor?

Advanced Research Focus

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings ( ).

- Protecting Groups : Acetonitrile’s nitrile group may require protection (e.g., silylation) to prevent side reactions.

- Workflow Optimization :

- Screen bases (e.g., KCO vs. CsCO).

- Monitor reaction progress via TLC (R ~0.4 in hexane/ethyl acetate 3:1).

Comparison with Similar Compounds

The structural and functional analogs of 2-(5-bromopyridin-2-yl)acetonitrile vary in substituent groups, halogen positioning, and electronic properties. Below is a detailed analysis:

Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives

- 2-(6-Bromopyridin-2-yl)acetonitrile (CAS: 112575-11-8): Shares the same molecular formula (C₇H₅BrN₂) and weight (197.03) as the 5-bromo isomer. Applications: Primarily a research chemical, highlighting its niche use compared to the 5-bromo variant’s broader synthetic utility.

Substituent Variations

a) Methyl vs. Bromo Substituents

b) Methoxy and Amino Derivatives

- 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 228867-86-5):

- 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile (CAS: Not specified): The amino group and methyl branch on the acetonitrile moiety increase steric hindrance, making this compound suitable for targeted drug design.

c) Fluorinated Analog

Key Research Findings

- Reactivity Trends : Bromine at the 5-position (vs. 6-position) enhances electrophilic substitution due to favorable resonance stabilization.

- Electronic Effects : Electron-withdrawing groups (e.g., Br, CN) reduce pyridine ring basicity, whereas electron-donating groups (e.g., CH₃, OCH₃) increase it.

- Fluorination Impact: Difluoro derivatives exhibit improved thermal stability and bioavailability compared to non-fluorinated analogs.

Discrepancies and Limitations

- CAS Number Conflicts: lists this compound as CAS 1624262-52-7, while cites CAS 312325-72-7.

- Missing Data : Physical properties (melting/boiling points) for many analogs remain unreported, limiting direct comparative analysis.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile generally involves introducing the acetonitrile moiety onto a brominated pyridine ring, often through nucleophilic substitution or cross-coupling reactions. The key starting materials are usually 5-bromo-2-aminopyridine derivatives or related bromopyridine intermediates.

- Use of brominated pyridine precursors (e.g., 5-bromo-2-aminopyridine or methyl 2-(5-bromopyridin-2-yl)acetate)

- Introduction of the nitrile group via substitution or palladium/copper-catalyzed cross-coupling

- Control of reaction temperature and solvent choice to optimize yield and minimize side reactions

- Purification through recrystallization or chromatography for high purity (>98% HPLC)

Specific Preparation Routes

Nucleophilic Substitution on Bromopyridine Derivatives

One common approach is the nucleophilic substitution of a bromine atom on the pyridine ring with a cyanide source to introduce the acetonitrile group. This method requires careful control of temperature (typically 80–120°C) to balance reactivity and side-product formation.

- Catalysts: Palladium or copper catalysts are often employed to facilitate cross-coupling reactions involving aryl halides.

- Solvents: Ethanol/water mixtures or organic solvents like tetrahydrofuran (THF) and xylene are used depending on the step.

- Purification: Column chromatography or recrystallization is used to achieve high purity.

Multi-Step Synthesis via Ester Intermediates

According to patent CN113999166B, a notable synthetic route involves:

- Starting from methyl 2-(5-bromopyridin-2-yl)acetate

- Reaction with benzylamine in solvents such as xylene, toluene, chlorobenzene, or N,N-dimethylformamide, with xylene preferred

- Use of organometallic reagents (magnesium powder, zinc chloride) and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) in subsequent steps

- Reaction temperatures maintained between 0 and 40 °C, preferably 15–30 °C, to optimize yield and selectivity

This route emphasizes precise molar ratios and solvent selection to maximize the efficiency of the transformation to the target acetonitrile compound.

Preparation of Key Bromopyridine Intermediates

The synthesis of this compound often requires the preparation of 2-bromo-5-aldehyde pyridine as an intermediate, which can be further transformed.

Patent CN112479991A describes an industrially feasible method for preparing 2-bromo-5-aldehyde pyridine:

- Step 1: Grignard reaction of 2,5-dibromopyridine with Grignard reagents such as isopropyl magnesium chloride in solvents like tetrahydrofuran or xylene at 0–20 °C under inert atmosphere.

- Step 2: Addition of N,N-dimethylformamide (DMF) to form the aldehyde group.

- Step 3: Acidification (pH 1–4) using acids such as hydrochloric or sulfuric acid, followed by extraction with organic solvents (ethyl acetate, toluene, dichloromethane).

- Step 4: Crystallization and drying to obtain high-purity (98.5–99.2%) 2-bromo-5-aldehyde pyridine with yields around 80–87%.

This intermediate is crucial for subsequent conversion into the acetonitrile derivative.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–40 °C (preferably 15–30 °C) | Controls reaction rate and side reactions |

| Solvents | Xylene, toluene, chlorobenzene, DMF, THF | Choice affects solubility and selectivity |

| Catalysts | Palladium complexes (e.g., Pd(PPh3)4), copper | Facilitate cross-coupling and substitution |

| Molar Ratios | 1.0 (substrate) : 0.8–1.2 (reagents) | Precise ratios improve yield |

| Purification Methods | Column chromatography, recrystallization | Achieves ≥98% purity |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation and side reactions |

Analytical and Structural Characterization

- NMR Spectroscopy: Proton NMR shows pyridine ring protons at δ 8.2–8.5 ppm and acetonitrile protons at δ 3.8–4.2 ppm; Carbon NMR identifies nitrile carbon around 115 ppm.

- Mass Spectrometry: ESI-MS confirms molecular weight (~211 [M+H]+).

- X-ray Crystallography: Used to confirm molecular structure and halogen bonding.

- Computational Methods: Density Functional Theory (DFT) calculations complement experimental data to validate electronic structure.

Summary Table of Preparation Methods

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZHKLJPVMYFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652260 | |

| Record name | (5-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-72-7 | |

| Record name | 5-Bromo-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312325-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.